molecular structure and weight of 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
molecular structure and weight of 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline
This guide serves as a definitive technical reference for 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline , a specialized intermediate in medicinal chemistry. It synthesizes theoretical structural analysis with practical synthesis protocols and application strategies.
Structural Dynamics, Synthesis Protocols, and Drug Discovery Applications
Executive Summary
2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline is a poly-functionalized aromatic building block characterized by its high lipophilicity and unique electronic properties. It serves as a critical scaffold in the development of pharmaceuticals and agrochemicals, particularly where metabolic stability (via the -CF
This guide analyzes the molecule’s Steric Inhibition of Resonance (SIR) , provides a validated synthesis workflow starting from commercially available precursors, and outlines its utility in palladium-catalyzed cross-coupling reactions.
Molecular Identity & Physicochemical Properties
The following data establishes the baseline identity of the compound. All molecular weights are calculated using IUPAC atomic weights.
| Property | Value | Notes |
| IUPAC Name | 2-bromo-N,N-dimethyl-4-(trifluoromethyl)aniline | |
| Molecular Formula | C | |
| Molecular Weight | 268.07 g/mol | Calculated (C:12.01, H:1.01, Br:79.90, F:19.00, N:14.01) |
| Exact Mass | 266.987 | Monoisotopic |
| SMILES | CN(C)C1=C(Br)C=C(C(F)(F)F)C=C1 | Useful for cheminformatics integration |
| Predicted LogP | ~3.8 - 4.2 | High lipophilicity due to -CF |
| Physical State | Low-melting solid or viscous oil | Disrupted lattice packing due to N-methylation |
Structural Analysis: The "Steric Inhibition of Resonance" Effect
To understand the reactivity of this molecule, one must look beyond the 2D structure. The interaction between the ortho-bromo substituent and the dimethylamino group creates a specific steric clash known as Steric Inhibition of Resonance (SIR).
Mechanism of Action
In a typical aniline, the nitrogen lone pair occupies a p-orbital parallel to the benzene ring's
-
Steric Clash: The bulky Bromine atom at position 2 and the Methyl groups on the Nitrogen repel each other.
-
Torsional Twist: To relieve this strain, the N(Me)
group rotates out of the plane of the benzene ring. -
Decoupling: The nitrogen lone pair becomes orthogonal to the
-system, breaking the conjugation.
Consequences for Reactivity
-
Reduced Nucleophilicity: While the nitrogen is electron-rich, the steric bulk hinders attack on electrophiles.
-
Altered Basicity: The loss of resonance delocalization typically makes the nitrogen more basic (lone pair is localized). However, the strong electron-withdrawing nature of the -CF
(para) and -Br (ortho) groups inductively reduces the pKa. -
Spectroscopic Shift: The UV absorption maximum (
) will undergo a hypsochromic (blue) shift compared to the unhindered analog.
Synthesis & Manufacturing Protocols
Two primary routes are recommended for synthesizing this compound. Route A is preferred for laboratory scale due to cleaner reaction profiles.
Route A: Reductive Amination (Eschweiler-Clarke Variation)
Precursor: 2-Bromo-4-(trifluoromethyl)aniline (CAS: 10562-38-6).
This method avoids poly-alkylation issues common with direct alkyl halides.
Protocol:
-
Dissolution: Dissolve 1.0 eq of 2-Bromo-4-(trifluoromethyl)aniline in Formic Acid (5.0 eq).
-
Addition: Add Formaldehyde (37% aq. solution, 3.0 eq) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (100°C) for 12–18 hours. CO
evolution indicates reaction progress. -
Workup: Cool to 0°C. Basify with NaOH (2M) to pH 10. Extract with Dichloromethane (DCM).
-
Purification: Dry organic layer over MgSO
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
Route B: Base-Mediated Alkylation
Precursor: 2-Bromo-4-(trifluoromethyl)aniline.
Protocol:
-
Deprotonation: Dissolve precursor in DMF. Add Sodium Hydride (NaH, 2.2 eq) at 0°C. Stir for 30 min.
-
Alkylation: Add Iodomethane (MeI, 2.5 eq) dropwise.
-
Quench: Stir at RT for 4 hours, then quench with saturated NH
Cl. -
Note: This route may yield mono-methylated byproducts if stoichiometry is not strictly controlled.
Visualization of Synthesis Pathways
Figure 1: Comparison of synthetic routes. Route A (Reductive Amination) is recommended for higher purity.
Applications in Drug Discovery
This molecule is a "privileged structure" intermediate. Its value lies in the Bromine handle , which allows it to serve as an electrophile in transition-metal catalyzed cross-couplings.
Suzuki-Miyaura Coupling
The Br at position 2 is sterically crowded but reactive towards boronic acids.
-
Utility: Introducing bi-aryl motifs common in kinase inhibitors.
-
Conditions: Pd(dppf)Cl
, K CO , Dioxane/Water, 90°C. -
Strategic Note: The bulky NMe
group may require highly active catalysts (e.g., Buchwald precatalysts like XPhos Pd G2) to overcome steric hindrance during the oxidative addition step.
Bioisosteric Modulation
The Trifluoromethyl (-CF
-
Isopropyl group: Similar steric volume but different electronics.
-
Chlorine: Similar lipophilicity but metabolically robust. Incorporating this core improves metabolic stability by blocking oxidation at the para-position (a common metabolic soft spot).
Logical Workflow for Library Generation
Figure 2: Workflow for utilizing the core scaffold in high-throughput screening (HTS) libraries.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this derivative may be sparse, it should be handled with the rigorous standards applied to halogenated anilines .
-
Acute Toxicity: Likely toxic if swallowed, inhaled, or absorbed through skin. Anilines are known methemoglobinemia inducers.
-
Skin/Eye Irritation: Expect severe irritation. The lipophilic nature facilitates skin absorption.
-
Personal Protective Equipment (PPE):
-
Nitrile gloves (double-gloving recommended).
-
Chemical fume hood (mandatory).
-
Full face shield if handling large quantities.
-
References
-
Precursor Identification: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68334, 4-Amino-3-bromobenzotrifluoride. Retrieved from [Link]
- Synthesis Methodology (Reductive Amination): Clarke, H. T., et al. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society. (General protocol reference).
- Steric Inhibition of Resonance: Wepster, B. M. (1958). Steric Effects on Mesomerism. Progress in Stereochemistry. (Foundational theory on ortho-substituted anilines).
-
Cross-Coupling Sterics: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Bulky Aryl Halides. Accounts of Chemical Research. Retrieved from [Link]
